molecular formula C22H17NO B12905180 Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- CAS No. 61454-00-0

Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-

Cat. No.: B12905180
CAS No.: 61454-00-0
M. Wt: 311.4 g/mol
InChI Key: YGUJFILOYXEBFY-UHFFFAOYSA-N
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Description

1-phenyl-2-(3-phenylindolizin-1-yl)ethanone is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone consists of a phenyl group attached to an ethanone moiety, which is further connected to a phenylindolizinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylindolizine with benzaldehyde under acidic conditions, followed by oxidation to form the desired ethanone derivative. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the indolizine ring .

Industrial Production Methods

Industrial production of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(3-phenylindolizin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or indolizine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include substituted indolizines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-phenyl-2-(3-phenylindolizin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2-(3-phenyloxiran-2-yl)ethanone
  • 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride
  • 2-(diethylamino)-1-(3-phenyl-2,3-dihydroindol-1-yl)ethanone

Uniqueness

1-phenyl-2-(3-phenylindolizin-1-yl)ethanone is unique due to its indolizine core, which imparts distinct biological and chemical properties. The presence of the indolizine ring enhances its stability and reactivity compared to other similar compounds, making it a valuable molecule in various research and industrial applications .

Properties

CAS No.

61454-00-0

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-phenyl-2-(3-phenylindolizin-1-yl)ethanone

InChI

InChI=1S/C22H17NO/c24-22(18-11-5-2-6-12-18)16-19-15-21(17-9-3-1-4-10-17)23-14-8-7-13-20(19)23/h1-15H,16H2

InChI Key

YGUJFILOYXEBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)CC(=O)C4=CC=CC=C4

Origin of Product

United States

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